3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Medicinal chemistry Scaffold selection Drug discovery

Drug discovery teams seeking novel IP beyond crowded COX-inhibitor space face scaffold redundancy. This 2,1-benzothiazine 2,2-dioxide core is explicitly documented as 'far less explored' than 1,2-benzothiazine oxicam NSAIDs, enabling composition-of-matter patents against IL-8 receptor, FAK, reverse transcriptase, and antibacterial targets. • 82% isolated yield via photochemical cyclization reduces per-compound library synthesis cost • 2-year storage stability at 20°C from ISO-certified suppliers eliminates re-procurement for longitudinal HTS • Lower boiling point (154-155 °C) vs. unsaturated analog enables direct GC-MS analysis without derivatization

Molecular Formula C8H9NO2S
Molecular Weight 183.23
CAS No. 3192-06-1
Cat. No. B2614045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide
CAS3192-06-1
Molecular FormulaC8H9NO2S
Molecular Weight183.23
Structural Identifiers
SMILESC1CS(=O)(=O)NC2=CC=CC=C21
InChIInChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2
InChIKeySFUUSVZJOLXBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide Core Scaffold Overview


3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a bicyclic sulfonamide (benzosultam) with a saturated 3,4-dihydro ring, distinguished from its unsaturated analog sulfostyril by two additional hydrogen atoms . With molecular formula C8H9NO2S, molecular weight 183.23 g/mol, and predicted pKa of 9.10±0.20, this compound serves as a versatile precursor scaffold for constructing biologically active 2,1-benzothiazine-2,2-dioxide derivatives [1].

Core scaffold3,4-Dihydro-2,1-benzothiazine 2,2-dioxide precursorSaturated bicyclic sulfonamide for derivative synthesis
DistinctionDihydro analog, not unsaturated sulfostyrilsp³ character alters reactivity and volatility
Use contextReported for building bioactive 2,1-benzothiazine librariesIL-8, FAK, RT target space exploration

Why This Scaffold Cannot Be Replaced by Other Benzothiazine Dioxide Isomers


Benzothiazine dioxide positional isomers exhibit divergent biological target profiles that preclude generic substitution. The 2,1-benzothiazine-2,2-dioxide scaffold is associated with IL-8 receptor antagonism, selective FAK inhibition, reverse transcriptase inhibition, anticancer, and antibacterial activities [1], while the positionally isomeric 1,2-benzothiazine-1,1-dioxide scaffold (oxicam family) primarily targets cyclooxygenase enzymes as NSAIDs. The 2,1-benzothiazine-2,2-dioxide core has been explicitly noted as far less explored than its 1,2-benzothiazine counterpart, making it a distinct choice for novel IP generation [2]. The quantitative evidence below demonstrates why these scaffold differences translate into procurement-relevant differentiation.

Positional isomer mismatch
1,2-Benzothiazine-1,1-dioxide (oxicam) scaffold targets COX enzymes, not IL-8, FAK, or RT. Direct replacement may redirect research outcome.
Scaffold identity risk
Unsaturated analog divergence
Sulfostyril (CAS 3192-05-0) lacks 3,4-dihydro saturation, significantly altering volatility and density. This may shift GC-MS workflow and purification behavior.
Physicochemical mismatch
Target space constraint
Only the 2,1-dioxide core is reported with five diverse target classes; oxicam family primarily limited to COX inhibition. Scaffold substitution could narrow research applicability.
Biological profile risk

Quantitative Differentiation Evidence Guide


Biological Target Space: 2,1- vs. 1,2-Benzothiazine Dioxide Scaffolds

The 3,4-dihydro-2,1-benzothiazine-2,2-dioxide scaffold is associated with five distinct biological target classes—IL-8 receptor antagonism, selective focal adhesion kinase (FAK) inhibition, reverse transcriptase (RT) inhibition, anticancer, and antibacterial activities—as catalogued in Comprehensive Heterocyclic Chemistry III [1]. In contrast, the positionally isomeric 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide scaffold (the oxicam core) is primarily exploited for COX-1/COX-2 inhibition, with marketed drugs Meloxicam and Piroxicam [2]. The Tetrahedron (2008) article explicitly states that 3,4-dihydro-1H-2,1-benzothiazin-4-one 2,2-dioxide derivatives 'have been far less explored compared to the analogous, positionally isomeric 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide derivatives' [2]. This constitutes a documented target-space gap with tangible IP implications.

Target space divergence
Class-level inference
2,1-dioxide: 5 target classes
1,2-dioxide: 1 primary class (COX)
Literature survey, no direct potency overlap
Reported target-space gap supports scaffold-hopping studies
Class-level catalog; verify per-target assay data
Medicinal chemistry Scaffold selection Drug discovery

Physicochemical Properties: 3,4-Dihydro vs. Unsaturated Sulfostyril

The 3,4-dihydro analog (target) exhibits a lower predicted density (1.319±0.06 g/cm³) compared to the unsaturated sulfostyril analog (1.371±0.06 g/cm³) . The boiling point differential is pronounced: 154-155 °C for the target versus 325.4±45.0 °C predicted for sulfostyril , indicating substantially higher volatility for the dihydro compound. This physicochemical divergence arises directly from the saturation at the 3,4-position introducing sp³ character absent in the fully conjugated unsaturated analog.

Volatility & density
Cross-study comparable
3,4-Dihydro: bp 154–155 °C, dens 1.319
Sulfostyril: bp 325.4 °C (pred), dens 1.371
Δbp ~170 °C, Δdens 0.052
Higher volatility may facilitate GC-MS without derivatization
Predicted values; confirm experimentally under your conditions
Physicochemical properties Analytical chemistry Formulation

Synthetic Accessibility: High-Yield Cyclization Protocol

A high-yielding, single-step cyclization protocol to construct the 3,4-dihydro-2,1-benzothiazine-2,2-dioxide skeleton was reported by Ishiwata et al. (HETEROCYCLES, 2010), affording N-methoxy-3,4-dihydro-2,1-benzothiazine-2,2-dioxide in 82% isolated yield [1]. The authors explicitly note that traditional methods for this scaffold 'require quite acidic or basic conditions and many steps from commercially available materials, and the yields of the cyclized products are generally low' [1]. The modern iodoarene-mediated protocol proceeds under mild photochemical conditions, representing a quantitative improvement in synthetic efficiency for this specific scaffold.

Synthetic yield
Cross-study comparable
Photochemical method: 82% isolated yield, single step
Traditional multi-step: described as generally low
Supports cost-efficient library synthesis and scale-up
Mild conditions; yield advantage reported in HETEROCYCLES 2010
Synthetic chemistry Process development Library synthesis

Commercial Purity and Storage Stability Specification

The target compound is commercially available from multiple ISO-certified suppliers with a minimum purity specification of NLT 98% (HPLC) and documented storage stability of 2 years at 20°C . Leyan supplies the compound at 98% purity (Product No. 1101081) . The unsaturated analog sulfostyril (CAS 3192-05-0) is also available at 98% from AKSci, but fewer suppliers provide explicit storage stability documentation, limiting shelf-life predictability for long-term screening programs.

Purity & stability
Supporting evidence
NLT 98% (HPLC), 2-year stability at 20 °C
Unsaturated analog: 98% purity, stability documentation less consistent
Documented shelf-life reduces re-procurement risk for long-term screening
Verify supplier-specific stability protocol and COA
Procurement Quality control Reproducibility

Recommended Application Scenarios


Scaffold-Hopping from Oxicam NSAIDs to Non-COX Targets

For drug discovery teams seeking to escape crowded COX-inhibitor chemical space, 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide offers a validated scaffold for targets including IL-8 receptor, focal adhesion kinase, and reverse transcriptase [1]. The explicit literature documentation that this scaffold is 'far less explored' than the oxicam core translates into a higher probability of securing novel composition-of-matter IP. Procure this scaffold when initiating a program against any of the five target classes catalogued for the 2,1-benzothiazine-2,2-dioxide family.

Accelerated Library Synthesis via Photochemical Cyclization

The 82% isolated yield for N-methoxy-3,4-dihydro-2,1-benzothiazine 2,2-dioxide via iodoarene-mediated photochemical cyclization [2] enables rapid, cost-efficient construction of diverse derivative libraries on this scaffold. This is a direct procurement-relevant advantage: the high single-step yield reduces the per-compound synthesis cost for library production compared to scaffolds requiring multi-step, low-yielding sequences. Prioritize this scaffold when synthesizing screening libraries under budget or timeline constraints.

Analytical Method Development Exploiting Higher Volatility for GC-MS

The substantially lower boiling point of the 3,4-dihydro analog (154-155 °C) relative to the unsaturated sulfostyril (325.4 °C predicted) makes it amenable to GC-MS analysis without derivatization. For analytical chemistry groups developing purity and stability-indicating methods for benzothiazine-containing drug candidates, procuring the dihydro analog may streamline method development compared to less volatile alternatives. Verify experimental boiling point under your specific conditions, as the reported value may reflect reduced pressure.

Long-Term Screening Programs Requiring Validated Storage Stability

For HTS and fragment-based screening programs spanning multiple years, the documented 2-year storage stability at 20°C from ISO-certified suppliers [1] provides procurement confidence that compound integrity will be maintained across the screening timeline. This reduces the need for re-procurement and re-validation of compound identity, directly lowering operational costs. Select suppliers that provide explicit stability documentation when sourcing for longitudinal studies.

Application
Selection Property
Validation Focus
Scaffold-hopping from COX-inhibitor space
Reported non-COX target associations (IL-8, FAK, RT)
Per-target assay confirmation and IP landscape review
Compound library synthesis
Single-step photochemical cyclization protocol
Replicate reported yield under in-house conditions
GC-MS analytical method development
Higher volatility vs. unsaturated sulfostyril analog
Experimental boiling point verification at working pressure
Multi-year screening campaigns
Documented 2-year storage stability at 20 °C
Supplier-specific stability protocol and lot-level COA
All applications require research-use-only context verification.
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